2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-

Description

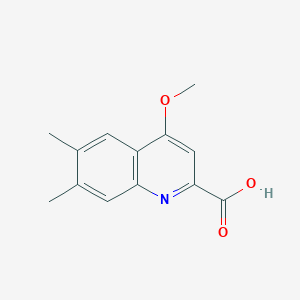

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-, is a quinoline derivative characterized by a carboxylic acid group at position 2, a methoxy group at position 4, and methyl substituents at positions 6 and 6. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties, which are influenced by substituent patterns on the heterocyclic ring .

Properties

CAS No. |

1355229-29-6 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-methoxy-6,7-dimethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-7-4-9-10(5-8(7)2)14-11(13(15)16)6-12(9)17-3/h4-6H,1-3H3,(H,15,16) |

InChI Key |

QKWWNKXTHMXYQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C=C2OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- typically involves the reaction of appropriate quinoline derivatives with methoxy and methyl substituents. One common method involves the use of 4-methoxy-2-quinolinecarboxylic acid as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at the 4-position strongly activates the quinoline ring toward electrophilic attack, directing incoming electrophiles to the 5- and 8-positions. The electron-rich environment from the 6,7-dimethyl groups further enhances reactivity. Key reactions include:

-

Nitration : Occurs at the 5-position under mixed-acid conditions (HNO₃/H₂SO₄), yielding 5-nitro derivatives.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position.

-

Vilsmeier–Haack Formylation : Using POCl₃ and DMF, formylation occurs at the 5-position due to steric hindrance from the 6,7-dimethyl groups .

Alkylation and Acylation

The carboxylic acid and methoxy groups facilitate nucleophilic reactions under basic conditions:

Alkylation

Methylation with CH₃I in DMF (50°C, 1 hr) proceeds via an SN2 mechanism. Steric hindrance near the nitrogen atom favors O-methylation over N-methylation. Key findings from NaH/K₂CO₃-mediated reactions :

| Base | Solvent | Temperature | O:N Methylation Ratio |

|---|---|---|---|

| NaH | THF | 0°C | 95:5 |

| K₂CO₃ | Acetone | 50°C | 85:15 |

| Triethylamine | DMF | 50°C | No reaction |

Mechanistic Insight : Computational studies confirm that the methyl group on sulfur shields the nitrogen atom, favoring O-methylation .

Acylation

Acetyl chloride in pyridine selectively acylates the oxygen atom of the methoxy group, forming 4-acetoxy derivatives.

Decarboxylation

Thermal decarboxylation (180–200°C) removes the carboxylic acid group, generating 4-methoxy-6,7-dimethylquinoline. This reaction is critical for synthesizing simplified quinoline scaffolds .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification:

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester.

-

Hydrolysis : NaOH/EtOH regenerates the carboxylic acid from esters .

Palladium-Catalyzed Cross-Coupling

While not directly observed in the cited studies, analogous quinoline derivatives participate in:

Scientific Research Applications

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals like manganese and rhenium.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the synthesis of novel materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

2-(Acetyloxy)-6,7-Dimethyl-4-Quinolinecarboxylic Acid (CAS 69552-20-1)

- Structure : Differs by replacing the 4-methoxy group with an acetyloxy (-OAc) group.

- Molecular Formula: C₁₄H₁₃NO₄ (259.26 g/mol) .

4-Ethoxy-6,7-Dimethoxy-Quinoline-2-Carboxylic Acid (CAS 1325306-11-3)

- Structure : Ethoxy group at position 4 and dimethoxy groups at positions 6 and 7.

- Molecular Formula: C₁₅H₁₇NO₅ (291.30 g/mol) .

Methyl 4,7-Dichloro-Quinoline-2-Carboxylate

- Structure : Chlorine atoms at positions 4 and 7, with a methyl ester at position 2.

- Molecular Formula: C₁₂H₉Cl₂NO₂ (278.11 g/mol).

- Key Differences : Chlorine substituents increase electronegativity, influencing reactivity and binding affinity in drug-target interactions. The ester group (vs. carboxylic acid) may enhance metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Stability |

|---|---|---|---|

| 2-Quinolinecarboxylic acid (target) | ~259* | Likely polar organic solvents | Moderate (quinoline core) |

| 2-(Acetyloxy)-6,7-dimethyl variant | 259.26 | Ethanol, DCM | Hydrolyzable ester |

| Methyl 4,7-dichloro variant | 278.11 | Ethanol, DCM | High (chlorinated) |

*Estimated based on analogs in .

Key Research Findings

Substituent Effects on Bioactivity: Chlorine and alkoxy groups (e.g., methoxy, ethoxy) significantly enhance antimicrobial potency in quinoline derivatives compared to methyl groups alone .

Metabolic Stability : Esterified derivatives (e.g., acetyloxy) show shorter half-lives in vivo due to esterase cleavage, whereas carboxylic acids exhibit prolonged activity .

Crystallographic Insights: Intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline) stabilize molecular conformations, influencing packing efficiency and solubility .

Q & A

Q. 1.1. What are the key synthetic routes for 4-methoxy-6,7-dimethyl-2-quinolinecarboxylic acid derivatives, and how do reaction conditions impact yields?

-

Methodological Answer :

The synthesis typically involves functionalization of the quinoline core. For example:- Phosphorus Oxychloride (POCl₃) Mediation : details the use of POCl₃ under reflux to introduce chlorine at the 4-position of 6,7-dimethoxyquinoline, achieving a 70% yield .

- Friedländer Condensation : One-pot methods () enable quinoline ring formation via condensation of substituted benzaldehydes with ketones, though regioselectivity requires optimization .

- Transition Metal Catalysis : Advanced protocols (e.g., Pd-catalyzed cross-coupling in ) improve functional group tolerance but may require inert conditions .

Table 1: Comparison of Synthetic Routes

Method Yield Key Conditions Limitations POCl₃ Halogenation 70% Reflux, 6 h Requires acidic workup Friedländer Condensation ~60% One-pot, ethanol solvent Limited to specific aldehydes Pd-Catalyzed Coupling 50-80% N₂ atmosphere, DMF solvent High catalyst cost

Q. 1.2. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H NMR : reports diagnostic peaks for methoxy groups (δ ~4.0 ppm) and aromatic protons (δ 7.3–8.6 ppm) .

- HPLC Purity Analysis : Reverse-phase C18 columns (e.g., 99% purity in ) are critical for validating synthetic intermediates .

- X-ray Crystallography : Intramolecular interactions (e.g., C–H⋯Cl in ) resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

Discrepancies often arise from:- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) vs. protic solvents (ethanol) alter reaction kinetics ( vs. 17) .

- Catalyst Loading : PdCl₂(PPh₃)₂ in achieves higher yields (80%) compared to ligand-free systems (~50%) .

- Workup Protocols : Column chromatography (petroleum ether:EtOAc in ) vs. recrystallization () impacts recovery .

Q. 2.2. What strategies address regioselectivity challenges during functionalization?

- Methodological Answer :

- Steric and Electronic Directing Groups : Methoxy groups at 6,7-positions () deactivate the quinoline ring, favoring electrophilic substitution at the 4-position .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics (noted in for related compounds) .

- Protecting Groups : tert-Butoxycarbonyl (Boc) in shields amines during multi-step syntheses .

Q. 2.3. How do substituents influence photophysical and biological properties?

- Methodological Answer :

- Methoxy Groups : Enhance electron density, improving fluorescence quantum yield () .

- Carboxylic Acid Moieties : Increase solubility for biological assays ( reports antioxidant activity via ABTS assays) .

- Chlorine Substitution : Introduces steric bulk, altering binding affinity in antimicrobial studies () .

Q. Table 2: Substituent Effects on Properties

| Substituent | Photophysical Impact | Biological Relevance |

|---|---|---|

| 4-Methoxy | Red-shifts UV absorption | Enhances membrane permeability |

| 6,7-Dimethyl | Increases hydrophobicity | Modulates enzyme inhibition |

| 2-Carboxylic Acid | Enables salt formation | Improves pharmacokinetics |

Q. 2.4. What are the stability considerations for long-term storage?

Q. 2.5. How can computational modeling guide structural optimization?

- Methodological Answer :

Q. 2.6. What are the challenges in scaling up lab-scale syntheses?

- Methodological Answer :

- Exothermic Reactions : POCl₃-mediated steps () require controlled heating to avoid runaway reactions .

- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., methanol evaporation in ) .

- Waste Management : Neutralize POCl₃ residues with NaOH () to meet environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.